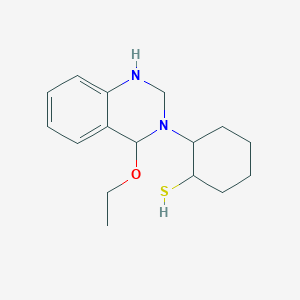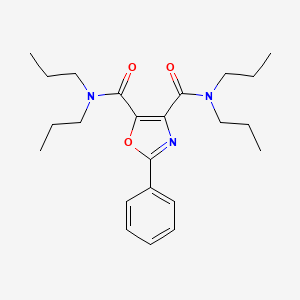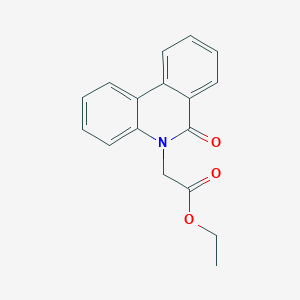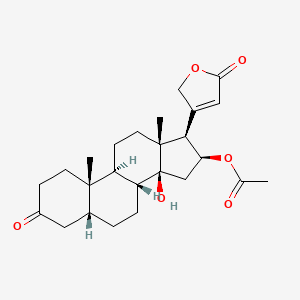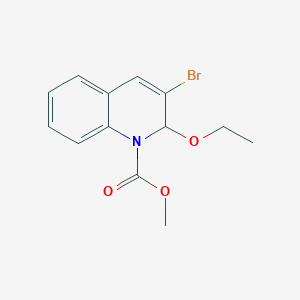
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. A common synthetic route might include:
Bromination: Starting with 2-ethoxyquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then reacted with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate may have applications in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromoquinoline-1(2h)-carboxylate
- Ethyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Methyl 2-ethoxyquinoline-1(2h)-carboxylate
Uniqueness
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is unique due to the specific combination of substituents on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
40448-86-0 |
|---|---|
Molekularformel |
C13H14BrNO3 |
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
methyl 3-bromo-2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-12-10(14)8-9-6-4-5-7-11(9)15(12)13(16)17-2/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
LBJLIIHYNMEQLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(=CC2=CC=CC=C2N1C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


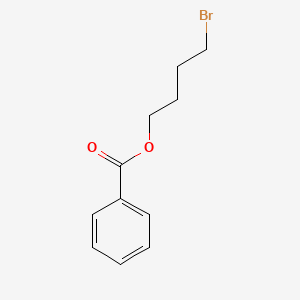
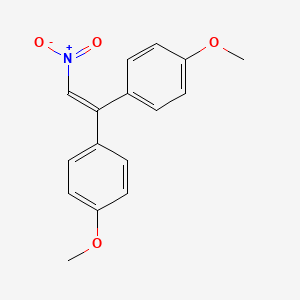

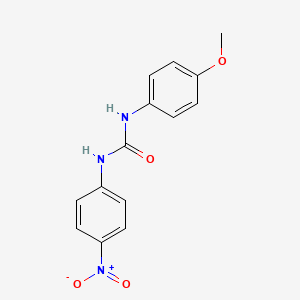
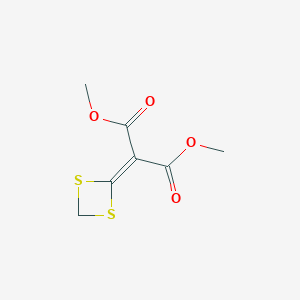
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)


